2-Bromo-6-fluoroisonicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJJUJBWWECKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Oxidation of a 4 Methylpyridine Precursor:a Highly Effective Method Involves the Oxidation of a 4 Methyl Group. This Route Would Start with a Precursor Like2 Bromo 6 Fluoro 4 Methylpyridine. the Synthesis of This Intermediate Could Be Achieved Through Multi Step Sequences Starting from Simpler Picolines. the Subsequent Oxidation Can Be Performed by Adapting Methods Used for Similar Structures, Such As the Synthesis of 2 Bromo 6 Formylpyridine from 2 Bromo 6 Methylpyridine.google.comsigmaaldrich.comthis Involves a Free Radical Bromination of the Methyl Group to Form a Dibromomethyl Intermediate, Followed by Hydrolysis.
| Intermediate | Reagents | Conditions | Final Product |
| 2-Bromo-6-fluoro-4-(dibromomethyl)pyridine | Acetic Acid, Sulfuric Acid | 90°C, 4 hours | 2-Bromo-6-fluoroisonicotinaldehyde |
Table 2: Proposed Hydrolysis of Dibromomethyl Intermediate.
Direct C H Formylation:a More Direct and Modern Approach Involves the C H Functionalization Of2 Bromo 6 Fluoropyridine. a Novel, Catalyst Free, Two Step Method Has Been Developed for the Formylation of Various Fluoropyridines.researchgate.netnih.govthe Reaction Proceeds Via C H Insertion of a Silylformamidine at the γ Position C 4 , Followed by Hydrolysis of the Resulting Aminal to Yield the Aldehyde.researchgate.netnih.govthis Method is Particularly Effective for Electron Poor Pyridines, a Characteristic of the 2 Bromo 6 Fluoro Substituted Ring.researchgate.netnih.gov
Exploration of Catalytic Systems in the Synthesis of this compound
Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of the reactions needed to synthesize the target molecule.
Catalysis in Halogenation: Modern catalytic methods can facilitate selective halogenation. For instance, photocatalysis using visible light has emerged as a powerful technique for various halogenation reactions. mdpi.com For the introduction of fluorine, palladium-catalyzed methods are prominent. The fluorination of arylboronic acid precursors using electrophilic fluorine sources like Selectfluor can be achieved with high efficiency by employing specialized palladium catalysts with heteroleptic ligand systems. acs.org Such a strategy could be envisioned for a precursor like (6-bromo-4-formylpyridin-2-yl)boronic acid.
Catalysis in Formylation: Palladium catalysis is a cornerstone of modern formylation chemistry. The reductive carbonylation of heteroaryl bromides using carbon monoxide and hydrogen (synthesis gas) is a well-established method for producing aldehydes. nih.gov This reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphines like di(1-adamantyl)-n-butylphosphine (cataCXium A) showing excellent performance at low catalyst loadings and relatively low pressures. researchgate.net While this would typically replace a halogen, a potential application could involve the selective formylation of a 2,4-dibromo-6-fluoropyridine intermediate at the more reactive C-4 position.
| Substrate Type | Catalyst / Ligand | Formyl Source | Conditions | Product Type |
| Heteroaryl Bromides | Pd(OAc)₂ / cataCXium A | CO / H₂ (Syngas) | 120°C, 10-12 bar, TMEDA base | Heteroaryl Aldehydes |
Table 4: Palladium-Catalyzed Formylation Conditions. nih.govresearchgate.net
Novel and Sustainable Synthetic Approaches for this compound
Recent advances in synthetic chemistry aim to improve the sustainability and efficiency of chemical processes.
The previously mentioned direct, catalyst-free C-H formylation of fluoropyridines represents a significant step forward. researchgate.netnih.gov By avoiding the need for a metal catalyst, this method reduces cost and simplifies purification, contributing to a greener synthetic process.
Furthermore, the application of continuous-flow technology to catalytic reactions, such as the palladium-catalyzed formylation with syngas, offers substantial advantages. nih.gov Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. A successful scale-up of a reductive carbonylation of a bromo-naphthalene derivative to produce 3.8 grams of the corresponding aldehyde has been demonstrated in a continuous-flow system. nih.gov Implementing such technologies for the synthesis of this compound or its key intermediates could significantly enhance the sustainability of its production.
Visible-light photoredox catalysis also represents a more sustainable alternative for halogenation steps, as it often operates under mild conditions and can utilize readily available starting materials. mdpi.com
Chemical Reactivity and Mechanistic Studies of 2 Bromo 6 Fluoroisonicotinaldehyde
Reactivity Profile of the Aldehyde Moiety in 2-Bromo-6-fluoroisonicotinaldehyde
The aldehyde group (-CHO) attached to the pyridine (B92270) ring at the C4 position is a key site of reactivity. The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the inductive effects of the bromine and fluorine substituents, renders the aldehydic carbon highly electrophilic and susceptible to attack by nucleophiles.
The carbonyl carbon of the aldehyde is electron-deficient and is expected to readily undergo nucleophilic addition. This is a fundamental reaction for aldehydes where a nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
General Mechanism: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then typically protonated to yield an alcohol.
Expected Reactivity: Due to the activating effect of the electron-deficient pyridine ring and halogen atoms, this compound is predicted to be more reactive towards nucleophiles than benzaldehyde. It would likely react with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and heteroatomic nucleophiles like water, alcohols, and amines.
The aldehyde functional group is a versatile handle for condensation reactions, which are crucial for forming larger, more complex molecules. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.
Imine Formation: Reaction with primary amines would be expected to form Schiff bases (imines) through a condensation mechanism.
Wittig Reaction: The aldehyde should react with phosphorus ylides in the Wittig reaction to convert the carbonyl group into a carbon-carbon double bond (alkene).
Knoevenagel and Aldol-type Condensations: It is expected to react with active methylene (B1212753) compounds in base-catalyzed condensation reactions.
Cyclization Reactions: As a bifunctional molecule, it could serve as a key building block in the synthesis of fused heterocyclic systems, where the aldehyde participates in intramolecular or intermolecular cyclization cascades after an initial reaction at one of the halogen positions.
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: Standard oxidizing agents (e.g., potassium permanganate, chromic acid, or milder reagents like silver oxide) are expected to oxidize the aldehyde to the corresponding carboxylic acid, 2-bromo-6-fluoroisonicotinic acid .
Reduction: The aldehyde can be reduced to the primary alcohol, (2-bromo-6-fluoropyridin-4-yl)methanol . Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would also be a viable method.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The pyridine ring is substituted with two different halogens at positions C2 (Bromine) and C6 (Fluorine). These positions are ortho to the ring nitrogen, making them activated towards certain substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacsgcipr.org In dihalogenated pyridines, the selectivity of these reactions is typically governed by the relative reactivity of the carbon-halogen bonds.
Reactivity Order: The general reactivity trend for aryl halides in the oxidative addition step of these catalytic cycles is C-I > C-Br > C-Cl > C-F.
Predicted Selectivity: Based on this trend, the Carbon-Bromine bond at the C2 position is significantly more reactive than the Carbon-Fluorine bond at the C6 position. Therefore, metal-catalyzed cross-coupling reactions are expected to occur selectively at the C2 position, leaving the fluorine atom intact.
Specific Reactions:
Suzuki-Miyaura Reaction: Coupling with boronic acids or their esters in the presence of a palladium catalyst and a base would selectively replace the bromine atom with an aryl, heteroaryl, or alkyl group. libretexts.orgwikipedia.org
Stille Coupling: Reaction with organostannanes is another viable method for forming C-C bonds at the C2 position. thermofisher.cn
Negishi Coupling: The use of organozinc reagents would also be expected to result in selective substitution of the bromine atom.
Buchwald-Hartwig Amination: This reaction would be used to form a C-N bond by coupling with a primary or secondary amine at the C2 position, selectively displacing the bromide. wikipedia.orgorganic-chemistry.orglibretexts.org
A summary of the predicted outcomes for these cross-coupling reactions is presented in the table below.
| Reaction Name | Coupling Partner | Predicted Site of Reaction | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C2-Br | C-C |
| Stille | Organostannane Reagent | C2-Br | C-C |
| Negishi | Organozinc Reagent | C2-Br | C-C |
| Buchwald-Hartwig | Amine | C2-Br | C-N |
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. pressbooks.publibretexts.org The pyridine ring is inherently electron-poor, and this character is amplified by the electron-withdrawing aldehyde group. Both halogen substituents are at positions activated (ortho) by the ring nitrogen.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial.
Leaving Group Ability: In SNAr reactions, the relative leaving group ability of halogens can be complex. If the first step (nucleophilic attack) is rate-determining, fluoride (B91410) is often a better leaving group than bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to attack. If the second step (loss of the halide) is rate-determining, bromide is the better leaving group. nih.gov For many activated pyridinium systems, the reactivity order has been found to be F ~ Cl ~ Br. nih.govrsc.org
Predicted Reactivity: Given the high activation of the ring, this compound is expected to undergo SNAr with strong nucleophiles such as alkoxides, thiolates, and amines. The precise regioselectivity (substitution at C2 vs. C6) would depend heavily on the specific nucleophile and reaction conditions, and cannot be predicted with certainty without experimental data. It is plausible that reactions could yield mixtures of products or that conditions could be tuned to favor one isomer. researchgate.net
Directed Ortho-Metallation and Lithiation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. harvard.edu In the case of this compound, the aldehyde group can potentially act as a directing group, although its reactivity towards organolithium reagents necessitates careful consideration of reaction conditions and protecting group strategies.
The aldehyde group in this compound can be transiently protected to prevent nucleophilic attack by the lithiating agent. This protection simultaneously transforms the aldehyde into an effective directing group. For instance, reaction with a chiral amine can form a chiral imine, which can direct the ortho-lithiation.
Alternatively, lithiation can be directed by the nitrogen atom of the pyridine ring, with the regioselectivity being influenced by the other substituents. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is often preferred for the deprotonation of pyridines, as they are less prone to nucleophilic addition to the pyridine ring compared to alkyllithiums. uwindsor.caclockss.org The choice of base and reaction conditions is critical to achieve the desired regioselectivity. For halopyridines, LDA has been shown to effect regioselective ortho-lithiation. researchgate.netresearchgate.net
Another important lithiation strategy for this compound is lithium-halogen exchange. The carbon-bromine bond is more susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, than the carbon-fluorine or carbon-hydrogen bonds. wikipedia.org This allows for the selective formation of a lithiated species at the 2-position, which can then react with a variety of electrophiles. This method is particularly useful for introducing substituents at the position formerly occupied by the bromine atom.
The following table summarizes potential directed ortho-metallation and lithiation strategies for the functionalization of this compound.
| Strategy | Position of Lithiation | Proposed Reagent | Electrophile (E+) | Potential Product |
| Directed Ortho-Metallation (after aldehyde protection) | C5 | LDA, THF, -78 °C | R-X, RCHO, CO2, etc. | 5-substituted-2-bromo-6-fluoroisonicotinaldehyde derivative |
| Lithium-Halogen Exchange | C2 | n-BuLi or t-BuLi, THF, -78 °C | R-X, RCHO, CO2, etc. | 2-substituted-6-fluoroisonicotinaldehyde |
Stereoelectronic Effects of Fluorine on Reaction Pathways
The fluorine atom at the 6-position of this compound exerts significant stereoelectronic effects that profoundly influence the molecule's reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) plays a crucial role in the reactivity of the pyridine ring. stackexchange.com
This inductive effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to nucleophilic attack. This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The strong inductive effect of fluorine stabilizes this intermediate, thereby accelerating the rate of substitution. stackexchange.comwyzant.com Consequently, the fluorine atom at the 6-position can be displaced by a variety of nucleophiles under suitable conditions.
The stereoelectronic influence of fluorine is also evident in the acidity of the ring protons. The electron-withdrawing nature of fluorine increases the acidity of the adjacent C-H bonds, making them more susceptible to deprotonation by strong bases. This effect can be exploited in directed ortho-metallation strategies, as discussed in the previous section.
The following table outlines the key stereoelectronic effects of the fluorine atom in this compound.
| Effect | Description | Consequence on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal from the pyridine ring due to fluorine's high electronegativity. | Activation of the ring towards nucleophilic attack; stabilization of negatively charged intermediates (e.g., Meisenheimer complex). stackexchange.com |
| π-System Perturbation | Introduction of new, lower-energy molecular orbitals in the pyridine π-system. nih.gov | Alteration of the electronic properties and reactivity of the pyridine ring. |
| Increased C-H Acidity | Enhancement of the acidity of protons on the pyridine ring, particularly at adjacent positions. | Facilitation of deprotonation in directed ortho-metallation reactions. |
Pyridine Ring Reactivity and Transformations in this compound
The pyridine ring in this compound is an electron-deficient heterocycle, and its reactivity is further modified by the presence of the bromo, fluoro, and aldehyde substituents. wikipedia.org The nitrogen atom in the ring imparts a degree of basicity and can be protonated or alkylated. wikipedia.org However, the electron-withdrawing effects of the halogens and the aldehyde group reduce this basicity.
The aldehyde group at the 4-position is a key site of reactivity. It can undergo a wide range of transformations common to aldehydes, including:
Nucleophilic addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl carbon to form secondary alcohols. youtube.com
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid.
Imination: Reaction with primary amines can form imines, which can then undergo further reactions.
The pyridine ring itself is susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing substituents. As mentioned, the fluorine atom at the 6-position is a potential leaving group in SNAr reactions. The bromine at the 2-position can also be displaced by nucleophiles, though typically under different conditions than the fluorine.
Furthermore, the pyridine ring can be hydrogenated to form the corresponding piperidine derivative. wikipedia.org This transformation drastically alters the geometry and electronic properties of the molecule, converting the planar, aromatic ring into a saturated, three-dimensional structure.
The following table provides examples of potential transformations of the pyridine ring and its substituents in this compound.
| Reaction Type | Reagents and Conditions | Functional Group Transformed | Product Type |
| Nucleophilic Addition | RMgX or RLi, then H3O+ | Aldehyde | Secondary alcohol |
| Reduction | NaBH4 or LiAlH4 | Aldehyde | Primary alcohol |
| Oxidation | KMnO4 or CrO3 | Aldehyde | Carboxylic acid |
| Nucleophilic Aromatic Substitution | Nu- (e.g., RO-, R2N-) | C-F bond | 6-substituted-2-bromoisonicotinaldehyde |
| Hydrogenation | H2, Pd/C or PtO2 | Pyridine ring | 2-Bromo-6-fluoropiperidine-4-carbaldehyde |
Applications of 2 Bromo 6 Fluoroisonicotinaldehyde As a Versatile Synthetic Building Block
Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds
The inherent reactivity of 2-Bromo-6-fluoroisonicotinaldehyde makes it an excellent starting material for synthesizing intricate heterocyclic systems. Nitrogen-containing heterocycles are core components of numerous pharmaceuticals and biologically active compounds, and the development of efficient synthetic routes to these scaffolds is a primary focus of modern organic chemistry. acs.orgmdpi.comtcu.edumdpi.com
The construction of fused bicyclic and polycyclic systems containing a pyridine (B92270) ring is a key application of this building block. ias.ac.inbohrium.com The aldehyde group can readily participate in cyclization reactions with suitably positioned nucleophiles to form a new fused ring. For instance, it can undergo condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization, to yield various pyridine-fused systems.
Furthermore, the halogen atoms are pivotal for building fused structures through metal-catalyzed cross-coupling reactions. rsc.org A common strategy involves an initial reaction at the aldehyde, followed by an intramolecular cyclization involving one of the halogens. For example, a Knoevenagel condensation of the aldehyde with a malonate derivative, followed by an intramolecular Heck reaction or a nucleophilic aromatic substitution (SNAr), can lead to the formation of fused ring systems like furopyridines. bohrium.comnih.gov The differential reactivity between the bromo and fluoro substituents allows for selective cyclization pathways.
Table 1: Representative Strategies for Pyridine-Fused Heterocycle Synthesis
| Strategy | Reaction Type | Key Intermediates | Fused System Example |
| Intramolecular Condensation | Aldol (B89426)/Knoevenagel Condensation | Enolates, Enamines | Dihydropyridopyridines |
| Palladium-Catalyzed Annulation | Sonogashira/Heck Coupling & Cyclization | Alkynyl-pyridines | Furopyridines, Pyrrolopyridines |
| Intramolecular SNAr | Nucleophilic Cyclization | Tethered Nucleophiles | Thienopyridines, Oxazinopyridines |
The aldehyde functionality of this compound is a key handle for its use in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. beilstein-journals.orgnih.gov MCRs are highly valued for their efficiency and atom economy in generating molecular diversity.
For example, the aldehyde can be employed in the Groebke-Blackburn-Bienaymé reaction, where it reacts with an aminoazine and an isocyanide to construct imidazo[1,2-a]pyridine (B132010) scaffolds. csic.es While direct examples with this specific aldehyde are not prominent, the reactivity is analogous to other aldehydes used in this reaction. Similarly, the structural motif is related to 2-bromo-6-isocyanopyridine, which has proven to be a versatile substrate in Ugi four-component reactions (Ugi-4CR) for creating complex peptide-like structures. organic-chemistry.orgnih.gov This suggests that this compound could be a valuable component in similar MCRs, leading to the rapid synthesis of libraries of diverse multi-heterocyclic compounds.
Precursor in Advanced Organic Transformations
The three distinct functional groups on this compound—aldehyde, bromo, and fluoro—can be addressed with high selectivity in a variety of advanced organic transformations. This orthogonality allows for the stepwise and controlled elaboration of the molecular structure.
Aldehyde Group: The formyl group is a versatile handle for chain extension and functionalization through reactions such as Wittig olefination, Grignard additions, aldol condensations, and reductive aminations.
Bromo Group: The bromine atom at the 2-position is an excellent site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Heck couplings to form C-C bonds, as well as Buchwald-Hartwig aminations to form C-N bonds. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents.
Fluoro Group: The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. nih.gov It can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than the corresponding chloro- or bromo-derivatives. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov This high reactivity provides a reliable method for introducing additional functionality late in a synthetic sequence.
Table 2: Selective Transformations of this compound
| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Substituted Alkenes |
| Aldehyde | Grignard Reaction | R-MgBr | Secondary Alcohols |
| Bromo (C2) | Suzuki Coupling | R-B(OH)₂, Pd catalyst | 2-Aryl/Alkyl Pyridines |
| Bromo (C2) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | 2-Alkynyl Pyridines |
| Fluoro (C6) | Nucleophilic Aromatic Substitution (SNAr) | R-OH/NaH, R-SH, R₂NH | 6-Alkoxy/Thio/Amino Pyridines |
Role in the Design and Synthesis of Novel Molecular Architectures
The unique combination of selectively addressable functional groups makes this compound a highly valuable scaffold for the design and synthesis of novel molecular architectures, particularly in the context of drug discovery and materials science. tcu.edunih.gov The ability to perform sequential and regioselective modifications allows for the systematic exploration of chemical space around the pyridine core.
This building block enables a "build-and-couple" strategy. First, the aldehyde can be transformed or used to build a key fragment. Subsequently, the bromo and fluoro positions can be functionalized in a stepwise manner using orthogonal cross-coupling and SNAr reactions. This divergent approach allows for the generation of large libraries of related compounds from a single, advanced intermediate. Such libraries are essential for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic changes to a lead molecule are made to optimize its biological activity. nih.gov The strategic placement of fluorine, a common element in modern pharmaceuticals, adds to its appeal for designing new therapeutic agents.
Spectroscopic and Computational Characterization of 2 Bromo 6 Fluoroisonicotinaldehyde and Its Derivatives
Advanced Spectroscopic Investigations
Spectroscopy is the principal analytical tool for confirming the identity and purity of 2-Bromo-6-fluoroisonicotinaldehyde. Each method offers a unique perspective on the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the compound's structure.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring, in addition to a signal for the aldehyde proton.
The two pyridine protons are in different chemical environments and would appear as doublets due to coupling with each other.
The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
The fluorine atom at position 6 will cause further splitting of the signal for the adjacent proton at C5 (ortho-coupling) and a smaller splitting for the proton at C3 (meta-coupling).
¹³C NMR: The carbon NMR spectrum would display six unique signals, corresponding to the six carbon atoms in the molecule.
The aldehyde carbon (C=O) is the most deshielded, with a chemical shift expected around 190 ppm.
The carbon atom bonded to fluorine (C6) would show a large one-bond carbon-fluorine coupling constant (¹JCF).
The carbon atom bonded to bromine (C2) would have its chemical shift influenced by the heavy halogen atom.
The remaining three aromatic carbons would appear at distinct chemical shifts, with their positions influenced by the attached substituents and their location within the pyridine ring.
¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine atom's environment. A single resonance would be observed for the fluorine atom at the C6 position. This signal would be split into a doublet of doublets due to coupling with the adjacent ring protons at C5 (ortho-coupling) and C3 (para-coupling). The magnitude of these coupling constants helps confirm the substitution pattern.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Aldehyde H | ~9.5 - 10.5 | s | N/A |
| Aromatic H (C3) | ~7.5 - 8.5 | d | J(H,H) |
| Aromatic H (C5) | ~7.0 - 8.0 | dd | J(H,H), J(H,F) |
| Aldehyde C | ~190 | s | N/A |
| C2 (C-Br) | ~140 - 150 | s | N/A |
| C6 (C-F) | ~160 - 170 | d | ¹J(C,F) ~240-260 |
| ¹⁹F | Variable | dd | J(F,H) |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. wipo.int These methods are complementary and are used to identify the functional groups present in this compound. researchgate.net
Infrared (IR) Spectroscopy:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.
C-H Stretch: The aldehyde C-H bond typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.
C-F Stretch: A strong band corresponding to the C-F bond stretch is anticipated in the 1200-1300 cm⁻¹ range.
C-Br Stretch: The C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region between 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms.
The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
The C-Br stretching vibration may also produce a more intense signal in the Raman spectrum compared to the IR spectrum.
Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium | Medium |
| Aldehyde C-H Stretch | ~2720, ~2820 | Weak | Medium |
| Aldehyde C=O Stretch | 1700-1720 | Strong | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | Medium-Strong | Strong |
| C-F Stretch | 1200-1300 | Strong | Weak |
| C-Br Stretch | 500-650 | Medium | Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Molecular Ion Peak ([M]⁺): The mass spectrum would show a characteristic pair of molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 203 and 205). This pattern is the definitive signature of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Fragmentation Patterns: Electron ionization would induce fragmentation of the molecular ion. Key fragmentation pathways would likely include:
Loss of a hydrogen radical (-H) from the aldehyde group to form an [M-1]⁺ ion.
Loss of the formyl radical (-CHO) to give an [M-29]⁺ ion.
Loss of a bromine atom (-Br) resulting in an [M-79/81]⁺ fragment.
Loss of carbon monoxide (-CO) from the [M-H]⁺ fragment.
The fragmentation pattern for the related compound 2-Bromo-6-methylisonicotinaldehyde shows a molecular ion peak [M+H]⁺ at m/z 200.96, validating the expected mass for a similar structure.
Quantum Chemical and Computational Studies
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. nih.gov They provide insights into molecular geometry, conformational preferences, and electronic properties that can be difficult to probe experimentally.
Computational methods can predict the most stable three-dimensional structure of this compound. A key structural question is the orientation of the aldehyde group relative to the pyridine ring. The aldehyde group can be oriented with its oxygen atom pointing towards either the nitrogen atom (syn conformer) or the C3-H bond (anti conformer).
DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. These calculations also provide optimized bond lengths, bond angles, and dihedral angles, which can be compared with data from X-ray crystallography if single crystals of the compound become available. Studies on similar pyridine aldehydes have shown that steric and electronic factors, such as intramolecular hydrogen bonding or electrostatic repulsion, dictate the preferred conformation.
Molecular Orbital (MO) theory helps in understanding the electronic characteristics and reactivity of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): Calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical. The HOMO is typically associated with the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the bromine atom, while the LUMO will likely be centered on the electron-deficient pyridine ring and the carbonyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap suggests the molecule is more easily polarized and potentially more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. It would show regions of negative potential (electron-rich) around the electronegative nitrogen, fluorine, and oxygen atoms, and regions of positive potential (electron-poor) around the hydrogen atoms, particularly the aldehyde proton. This map is useful for predicting sites of electrophilic and nucleophilic attack.
Reaction Pathway Exploration and Transition State Analysis
There is currently a lack of published research specifically detailing the reaction pathway exploration and transition state analysis for this compound. Such studies are crucial for understanding the mechanisms of reactions in which this compound might participate, for example, in nucleophilic aromatic substitution or condensation reactions involving the aldehyde group.
Typically, computational exploration of a reaction pathway involves mapping the potential energy surface as the reactants transform into products. This process identifies the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. For a molecule like this compound, key areas of investigation would include the activation energies for substitution at the bromine or fluorine-bearing carbon atoms, or for addition reactions at the carbonyl group. Without dedicated computational studies, any discussion of specific transition state geometries or activation energy barriers would be conjectural.
Prediction and Interpretation of Spectroscopic Properties
While commercial suppliers may provide basic information, in-depth theoretical predictions and detailed interpretations of the spectroscopic properties of this compound are not readily found in peer-reviewed literature. Computational methods, such as DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.
These theoretical spectra, when compared with experimental data, provide a powerful means of confirming molecular structure and understanding the electronic environment of the molecule. For this compound, theoretical calculations could elucidate the influence of the electron-withdrawing bromine, fluorine, and aldehyde groups on the pyridine ring's electron distribution and how this affects its spectroscopic signatures. However, the absence of such published computational analyses prevents the presentation of a detailed, data-driven interpretation.
Theoretical Descriptors of Reactivity and Selectivity
A comprehensive analysis of the theoretical descriptors of reactivity and selectivity for this compound is not available in the current body of scientific literature. These descriptors, derived from computational chemistry, are essential for predicting how a molecule will interact with other reagents. Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would be invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
Fukui Functions: These descriptors provide more detailed information on local reactivity, indicating which specific atoms within the molecule are most likely to be involved in different types of reactions.
Without specific computational studies on this compound, a quantitative discussion of these reactivity descriptors and the resulting selectivity in chemical reactions is not possible.
Derivatives and Analogues of 2 Bromo 6 Fluoroisonicotinaldehyde in Academic Research
Synthesis and Transformations of Key Derivatives
The synthesis of di-substituted pyridine (B92270) carboxaldehydes, analogous to 2-bromo-6-fluoroisonicotinaldehyde, often involves multi-step processes. A common strategy is the introduction of the aldehyde group at a late stage of the synthesis. For instance, the synthesis of 6-bromo-2-formyl-pyridine can be achieved by treating 2,6-dibromopyridine (B144722) with n-butyllithium followed by quenching with dimethylformamide (DMF) researchgate.net. This lithiation selectively occurs at the 2-position, allowing for the introduction of the formyl group. A similar approach could theoretically be applied to a 2-bromo-6-fluoropyridine (B132718) precursor.
Another synthetic route involves the oxidation of a corresponding methanol (B129727) derivative. The synthesis of 2-bromo-4-pyridinecarboxaldehyde, an isomer of the title compound, is accomplished by the oxidation of 2-bromo-4-pyridinemethanol using N-bromosuccinimide (NBS) and anhydrous sodium carbonate nih.gov. This method provides a high yield of the desired aldehyde.
Transformations of the aldehyde group are also a key aspect of the chemistry of these derivatives. For example, 6-bromopyridine-2-carbaldehyde (B14951) has been used in condensation reactions with phenylhydrazine (B124118) to form the corresponding phenylhydrazone nih.gov. This type of reaction highlights the reactivity of the aldehyde functionality, which can be a gateway to a variety of other molecular structures. The aldehyde group can also participate in Wittig reactions, as demonstrated with 6-bromonicotinaldehyde, which is an isomer of the title compound mdpi.com.
The reactivity of the halogen substituents is also of significant interest. The fluorine atom in 2-fluoropyridines is known to be susceptible to nucleophilic aromatic substitution (SNAr) nih.govacs.org. This reactivity is often faster than that of the corresponding chloropyridines, making fluorinated pyridines valuable intermediates for introducing a wide range of nucleophiles acs.org. In the context of this compound, the fluorine atom would be the more likely site for nucleophilic attack compared to the bromine atom under many conditions.
Table 1: Synthesis of Analogous Pyridine Carboxaldehydes
| Starting Material | Reagents | Product | Yield | Reference |
| 2,6-Dibromopyridine | 1. n-Butyllithium 2. Dimethylformamide | 6-Bromo-2-formyl-pyridine | - | researchgate.net |
| 2-Bromo-4-pyridinemethanol | N-Bromosuccinimide, Sodium Carbonate | 2-Bromo-4-pyridinecarboxaldehyde | 88% | nih.gov |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | 6-bromo-3-fluoropicolinaldehyde | 69.4% | researchgate.net |
Structure-Reactivity Relationship Studies of Analogues
The relationship between the structure of halogenated pyridine aldehydes and their reactivity is a subject of ongoing study. The positions of the halogen and aldehyde groups on the pyridine ring significantly influence the molecule's electronic properties and, consequently, its chemical behavior.
Pyridine itself is an electron-deficient ring system, and the introduction of electron-withdrawing groups like halogens and aldehydes further deactivates the ring towards electrophilic substitution uoanbar.edu.iq. Conversely, these substituents activate the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom uoanbar.edu.iq.
In the case of 2,6-dihalopyridines, the reactivity towards nucleophiles is well-documented. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in this context nih.govacs.org. This suggests that in this compound, nucleophilic substitution would preferentially occur at the 2-position, displacing the fluorine atom.
Studies on substituted β-nitrostyrenes, which also feature an electron-poor double bond, have shown that electron-donating substituents on the aromatic ring increase the rate of reaction with electrophiles chemrxiv.org. By analogy, substituents on the pyridine ring of this compound would be expected to modulate its reactivity in a similar fashion.
Influence of Substituent Effects on Chemical Behavior and Reactivity
The chemical behavior of this compound is dictated by the electronic and steric effects of its three distinct functional groups.
The bromine and fluorine atoms at the 2- and 6-positions have a profound impact on the reactivity of the pyridine ring. Both are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack lumenlearning.com. However, they also possess lone pairs of electrons that can be donated through the resonance effect, which can influence the orientation of incoming groups, although the inductive effect is generally dominant for halogens libretexts.org.
The presence of two different halogens introduces an element of selectivity. As mentioned, fluorine is typically a better leaving group than bromine in nucleophilic aromatic substitution on pyridine rings nih.govacs.org. This differential reactivity allows for selective functionalization at the 2-position.
The aldehyde group at the 4-position is a versatile handle for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of alcohols, imines, and other derivatives. The aldehyde can also be oxidized to a carboxylic acid or reduced to a methyl group, providing pathways to a diverse range of compounds. The reactivity of the aldehyde can be influenced by the electronic nature of the pyridine ring; the electron-withdrawing halogens at the 2- and 6-positions would be expected to increase the electrophilicity of the aldehyde carbon.
Research on the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has shown that a variety of substituents can be introduced at the 4-position, influencing the properties of the resulting molecules researchgate.net. This highlights the potential for modifying the 4-position of the this compound scaffold to tune its chemical and physical properties. The presence of electron-donating or electron-withdrawing groups at this position would alter the electron density of the entire ring system, thereby affecting the reactivity of the halogens and the aldehyde group.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-6-fluoroisonicotinaldehyde, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example:
- Route 1 : Bromination of 6-fluoroisonicotinaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
- Route 2 : Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 3-formylphenylboronic acid) with a bromo-fluoro pyridine precursor, requiring Pd catalysts and base optimization .
Q. Characterization :
Q. How should researchers handle contradictions in reported reaction yields for bromo-fluoro aldehyde synthesis?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but increase side reactions.
- Temperature Control : Exothermic bromination requires strict temperature monitoring (e.g., 0–5°C to avoid di-substitution) .
- Byproduct Analysis : Use LC-MS to identify halogen exchange byproducts (e.g., di-bromo or di-fluoro analogs) .
Mitigation : Pre-screen reaction conditions via high-throughput experimentation (HTE) and validate with kinetic studies.
Advanced Research Questions
Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Suzuki couplings using Gaussian or ORCA. Focus on Pd-ligand interactions and halogen (Br vs. F) leaving-group tendencies .
- Retrosynthesis AI : Platforms like Pistachio or Reaxys models predict feasible pathways by analyzing steric/electronic parameters of the aldehyde and halide groups .
Case Study : A 2024 study achieved 85% yield by combining DFT-predicted ligand systems (e.g., SPhos) with microwave-assisted heating .
Q. How can researchers optimize regioselectivity in derivatizing this compound for pharmaceutical intermediates?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation) to direct bromine/fluorine to specific pyridine positions .
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control functionalization at C-2 or C-6 positions .
Validation : Monitor reaction progress via in-situ IR for aldehyde protection efficiency and MALDI-TOF for intermediate mass confirmation.
Q. What strategies address stability challenges during long-term storage of this compound?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., aldol condensation or oxidation) .
- Storage : Use amber vials under inert gas (N/Ar) at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .
Q. How can researchers resolve spectral overlaps in NMR analysis of bromo-fluoro pyridine derivatives?
Methodological Answer:
- 2D NMR : Use HSQC to distinguish -F coupling in the pyridine ring.
- Solvent Screening : Compare DMSO-d vs. CDCl to shift aldehyde proton resonances and reduce overlap .
Example : A 2022 study resolved C-6 fluorine coupling in CDCl by integrating -edited -NMR .
Q. What are the ethical and safety considerations for handling this compound in academic labs?
Methodological Answer:
- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Monitor airborne exposure with OSHA-approved sensors .
- Ethical Compliance : Adhere to ICH guidelines for documenting synthetic byproducts and ensuring non-pharmaceutical use per FDA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
